![molecular formula C16H24N2O5S B4120319 2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)
2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of a sulfonyl group into an amine-containing compound. Specific methods for synthesizing "2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide" are not detailed in the available literature. However, general approaches to sulfonamide synthesis include reactions between sulfonyl chlorides and amines or the use of sulfonic esters as intermediates (Sak & Everaus, 2016).
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic ring. This functional group is crucial for the biological activity of these compounds. The specific molecular interactions and conformational preferences of "2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide" would depend on its precise molecular geometry, which can be studied through computational modeling or X-ray crystallography (El-Qaliei et al., 2020).
Chemical Reactions and Properties
Sulfonamides, including "2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide", can undergo various chemical reactions, such as sulfonation, nitration, and halogenation, depending on the conditions and the presence of activating or deactivating groups on the aromatic ring. Their chemical stability and reactivity are influenced by the electron-withdrawing effect of the sulfonyl group (Galal, 2006).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Sulfonamides with more polar groups tend to have higher solubility in water and lower lipophilicity. These properties affect their pharmacokinetics and distribution in biological systems (Zhao et al., 2020).
Chemical Properties Analysis
The chemical behavior of sulfonamides is significantly influenced by the presence of the sulfonyl group, which is a strong electron-withdrawing group. This affects their acidity, electrophilic substitution reactions, and interactions with biological targets. The specific chemical properties of "2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide" would depend on the nature of its functional groups and the overall molecular architecture (Werner et al., 2012).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-2-9-18-24(20,21)15-7-5-13(6-8-15)23-12-16(19)17-11-14-4-3-10-22-14/h5-8,14,18H,2-4,9-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGWKAQTTZVHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Propylsulfamoyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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